1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Overview
Description
“1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a derivative of 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular formula of “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is C10H7F2N3O . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .
Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” include a melting point of 103-107 °C, a predicted boiling point of 388.0±52.0 °C, and a predicted density of 1.39±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
Crystal Structure and Synthesis
- The compound 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, which is closely related to the requested chemical, has been synthesized and studied for its crystal structure. This research provides insights into the orthorhombic space group and intermolecular hydrogen bond stabilizations in the crystal lattice (Xu Liang, 2009).
Antimicrobial and Antifungal Activity
- Some derivatives of 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, such as substituted 6-fluorobenzo[d]thiazole amides, have been synthesized and shown to exhibit significant antibacterial and antifungal activity. These compounds were found to have comparable or slightly better activity than certain medicinal standards (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).
Aromatase Imaging
- 18F-labelled vorozole analogues, which include a similar triazolyl structure, have been developed for PET tracer applications in imaging aromatase, an enzyme involved in estrogen synthesis. These compounds showed specific binding in brain regions associated with aromatase expression (M. Erlandsson, F. Karimi, Kayo Takahashi, B. Långstrom, 2008).
Synthesis and Characterization
- The synthesis and structural characterization of various related triazole derivatives, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, have been reported. Their antimicrobial activity has also been evaluated (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
Process Development in Synthesis
- In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, the compound 1-(1H-1,2,4-triazol-1-yl)-2-butanol plays a critical role. The process development of this synthesis has been extensively studied, contributing to the pharmaceutical industry (M. Butters, J. Ebbs, S. Green, Julie Ann Macrae, Matthew C. Morland, and Charles W. Murtiashaw, A. Pettman, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVLEDRINHBEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | |
CAS RN |
1156736-18-3 | |
Record name | 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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